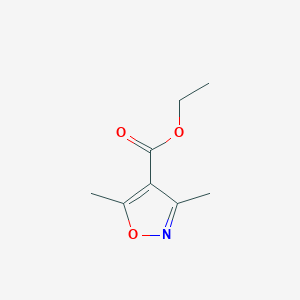

Ethyl 3,5-dimethylisoxazole-4-carboxylate

Cat. No. B095418

Key on ui cas rn:

17147-42-1

M. Wt: 169.18 g/mol

InChI Key: OQRHVDXUJAQVNT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04044004

Procedure details

A solution of the ethyl β-pyrrolidinocrotonate (427 g. = 2.33 moles), 190 ml. (182 g., 2.43 mole) of nitroethane and 1300 ml. of triethylamine in 1200 ml. of anhydrous chloroform was cooled in an ice bath under nitrogen. A solution of 235 ml. (393 g. = 2.56 mole) of phosphorous oxychloride in 400 ml. of chloroform was added at such a rate that the temperature did not rise above 15°. During the addition, which took place over a three-hour period, a viscous orange precipitate formed. This suspension was then stirred under nitrogen overnight. As much solvent as possible was removed at reduced pressure and the resulting red-brown paste was diluted with water and extracted with ether. The ether solutions were washed sequentially with water, 3N hydrochloric acid, water, 5 percent sodium hydroxide solution and water, and were dried over anhydrous sodium sulfate. Solvent removal at reduced pressure gave a dark oil which was distilled through a short Vigreux column to give 4-carboethoxy-3,5-dimethylisoxazole as a slightly cloudy, colorless liquid of b.p. 100°/11 mm.

Name

nitroethane

Quantity

182 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

N1(/[C:6](/[CH3:13])=[CH:7]\[C:8]([O:10][CH2:11][CH3:12])=[O:9])CCCC1.[N+:14]([CH2:17][CH3:18])([O-:16])=O.C(N(CC)CC)C.P(Cl)(Cl)(Cl)=O>C(Cl)(Cl)Cl>[C:8]([C:7]1[C:17]([CH3:18])=[N:14][O:16][C:6]=1[CH3:13])([O:10][CH2:11][CH3:12])=[O:9]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

427 g

|

|

Type

|

reactant

|

|

Smiles

|

N1(CCCC1)\C(=C/C(=O)OCC)\C

|

Step Two

|

Name

|

nitroethane

|

|

Quantity

|

182 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])CC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Four

|

Name

|

|

|

Quantity

|

393 g

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(Cl)(Cl)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

This suspension was then stirred under nitrogen overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not rise above 15°

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During the addition, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a viscous orange precipitate formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

As much solvent as possible was removed at reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the resulting red-brown paste was diluted with water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether

|

WASH

|

Type

|

WASH

|

|

Details

|

The ether solutions were washed sequentially with water, 3N hydrochloric acid, water, 5 percent sodium hydroxide solution and water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

were dried over anhydrous sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Solvent removal at reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a dark oil which

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled through a short Vigreux column

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(OCC)C=1C(=NOC1C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |